Benzocaine-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

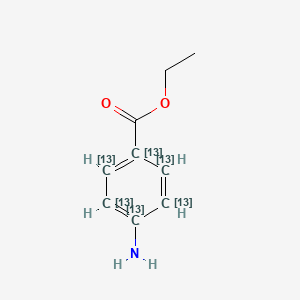

Benzocaine-13C6: is a labeled analog of benzocaine, a well-known local anesthetic. The “13C6” designation indicates that six carbon atoms in the benzocaine molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzocaine-13C6 can be synthesized through a multi-step process starting from isotopically labeled precursors. The general synthetic route involves the esterification of isotopically labeled para-aminobenzoic acid with ethanol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Benzocaine-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form para-nitrobenzoic acid.

Reduction: The nitro group in para-nitrobenzoic acid can be reduced to form para-aminobenzoic acid.

Substitution: The amino group in benzocaine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Para-nitrobenzoic acid.

Reduction: Para-aminobenzoic acid.

Substitution: Various benzocaine derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzocaine-13C6 is used in isotopic labeling studies to trace the metabolic pathways of benzocaine and its derivatives. It helps in understanding the degradation and transformation processes of benzocaine in different environments.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of benzocaine. It helps in identifying the metabolic fate of benzocaine in living organisms.

Medicine: this compound is employed in clinical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of benzocaine. It aids in the development of safer and more effective anesthetic formulations.

Industry: In the pharmaceutical industry, this compound is used in quality control and validation studies. It helps in ensuring the consistency and reliability of benzocaine-containing products.

Wirkmechanismus

Benzocaine-13C6 exerts its effects by inhibiting voltage-dependent sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses. This action results in the local anesthetic effect, providing temporary relief from pain and itching.

Vergleich Mit ähnlichen Verbindungen

Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Butamben: A local anesthetic used in topical formulations.

Declopramide: A compound with similar anesthetic properties but different chemical structure.

Metoclopramide: Primarily used as an antiemetic but shares some structural similarities with benzocaine.

Uniqueness: Benzocaine-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 atoms allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.

Biologische Aktivität

Benzocaine-13C6 is a stable isotopic derivative of benzocaine, a widely used local anesthetic. This compound has garnered interest not only for its anesthetic properties but also for its biological activity, particularly in pharmacological and toxicological contexts. This article delves into the biological activity of this compound, including its mechanism of action, potential side effects, and relevant case studies.

This compound is chemically similar to benzocaine, with the addition of six carbon-13 isotopes. Its molecular formula is C9H11NO2, and it functions primarily as a topical anesthetic . The mechanism of action involves the inhibition of sodium ion influx through voltage-gated sodium channels in nerve cells, preventing depolarization and subsequent nerve impulse conduction . This results in localized anesthesia, making it effective for various medical applications, including dental procedures and minor surgeries.

Pharmacodynamics

The pharmacodynamics of this compound mirror those of its parent compound. It has a rapid onset of action, typically within minutes, and a duration of effect lasting approximately 10 minutes . The compound is lipophilic, allowing it to penetrate biological membranes effectively. However, its use is associated with potential risks such as methemoglobinemia, particularly in sensitive populations such as children .

Case Studies

- Methemoglobinemia Induction : A notable case study reported a 5-year-old girl who developed methemoglobinemia after the topical application of benzocaine post-surgery. The methaemoglobin level reached 38.5%, necessitating treatment with methylene blue, which successfully reversed the condition within hours . This highlights the importance of monitoring patients following benzocaine administration.

- Anesthetic Gel Evaluation : A study evaluated the effects of a benzocaine-based anesthetic gel on frog species (Lithodytes lineatus). The research utilized nuclear magnetic resonance (NMR) spectroscopy to assess whether the anesthetic interfered with biochemical analyses of skin extracts. Results indicated no detectable benzocaine in the skin extracts post-application, suggesting that the anesthetic did not contaminate the samples . This finding is crucial for ecological studies involving amphibians.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and safety profile of this compound compared to standard benzocaine:

| Property | Benzocaine | This compound |

|---|---|---|

| Chemical Structure | C9H11NO2 | C9H11NO2 (with C-13) |

| Mechanism of Action | Sodium channel blocker | Sodium channel blocker |

| Onset of Action | ~1-2 minutes | ~1-2 minutes |

| Duration of Action | ~10 minutes | ~10 minutes |

| Risk of Methemoglobinemia | Yes | Yes |

| Environmental Impact | Potential contamination | Minimal contamination |

Research Findings

Research has explored various derivatives of benzocaine for enhanced efficacy and reduced toxicity. For instance, studies have indicated that modifications to the benzocaine structure can alter its antimicrobial properties and reduce adverse effects while maintaining anesthetic efficacy . The isotopic labeling in this compound allows for advanced pharmacokinetic studies using techniques such as mass spectrometry, facilitating deeper insights into its metabolism and distribution in biological systems.

Eigenschaften

IUPAC Name |

ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-LSYAIDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.